O-Desmethylquinidine is a natural product found in Cinchona calisaya with data available.

O-Desmethylquinidine

CAS No.:

Cat. No.: VC1150375

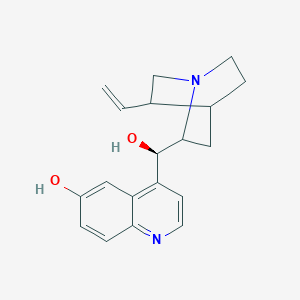

Molecular Formula: C19H22N2O2

Molecular Weight: 310.4g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H22N2O2 |

|---|---|

| Molecular Weight | 310.4g/mol |

| IUPAC Name | 4-[(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-ol |

| Standard InChI | InChI=1S/C19H22N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h2-5,7,10,12-13,18-19,22-23H,1,6,8-9,11H2/t12?,13?,18?,19-/m1/s1 |

| Standard InChI Key | VJFMSYZSFUWQPZ-BXJNULTDSA-N |

| Isomeric SMILES | C=CC1CN2CCC1CC2[C@@H](C3=C4C=C(C=CC4=NC=C3)O)O |

| SMILES | C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O |

| Canonical SMILES | C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O |

Introduction

Chemical Properties

Basic Information

O-Desmethylquinidine is identified by the Chemical Abstracts Service (CAS) registry number 70877-75-7 . It possesses the molecular formula C19H22N2O2, reflecting the loss of a methyl group (CH2) compared to quinidine's formula of C20H24N2O2 . The compound has a molecular weight of 310.39 g/mol, precisely calculated based on its atomic composition .

The compound is known by several synonyms in scientific literature, including:

-

Cupreidine

-

O-Demethylquinidin

-

6'-Hydroxycinchonine

-

Coumarin Impurity 14

-

6'-Hydroxychinchonine

-

(9S)-9-Diol Cinchonan-6'

-

(9S)-Cinchonan-6',9-diol

-

Cinchonan-6',9-diol, (9S)-

In terms of systematic nomenclature, it can be referred to as 4-[[(5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol, reflecting its complete structural configuration .

Physical Properties

O-Desmethylquinidine exhibits well-defined physical properties that influence its handling, storage, and pharmaceutical applications. The table below summarizes these key physical characteristics:

| Property | Value |

|---|---|

| Melting point | 186-190 °C |

| Boiling point | 514.6±45.0 °C (Predicted) |

| Density | 1.28±0.1 g/cm³ (Predicted) |

| Physical form | Solid |

| Color | Pale Yellow to Light Yellow |

| pKa | 8.82±0.40 (Predicted) |

| Recommended storage | Sealed in dry conditions, 2-8°C |

| Solubility | Slightly soluble in DMSO, Ethanol, Methanol |

These properties indicate that O-Desmethylquinidine is a relatively stable compound with moderately high melting and boiling points, suggesting strong intermolecular forces within its crystal structure . The slightly basic nature, as indicated by its pKa value, reflects the influence of the nitrogen atoms in its structure, particularly the quinuclidine nitrogen that typically exhibits basic characteristics in cinchona alkaloids .

Chemical Structure

O-Desmethylquinidine maintains the core structural elements of quinidine with a critical modification at the 6' position. While quinidine contains a methoxy group (OCH3) at this position, O-Desmethylquinidine features a hydroxyl group (OH), resulting from demethylation . This structural change significantly affects the molecule's polarity, hydrogen-bonding capabilities, and consequently, its pharmacological properties.

The compound retains the characteristic features of cinchona alkaloids, including:

-

A quinoline ring system

-

A quinuclidine ring structure

-

A secondary alcohol group at position 9

-

A vinyl side chain on the quinuclidine ring

-

Specific stereochemistry that distinguishes it from related compounds

This particular stereochemical configuration is denoted by the (9S) descriptor in some of its synonyms, indicating the absolute configuration at the C9 position .

Pharmacological Properties

Relationship to Quinidine

O-Desmethylquinidine is primarily recognized as a metabolite of quinidine, formed through the O-demethylation process in vivo. This metabolic transformation occurs in patients receiving quinidine therapy, with the metabolite detectable in urine samples . The metabolism of quinidine produces several active metabolites, including (3S)-3-hydroxyquinidine (3-OH) and 2'-oxoquinidinone (2'-OXO), with O-Desmethylquinidine representing one of the less predominant but still significant metabolic products .

Pharmacological Activity

Research has established that O-Desmethylquinidine possesses reduced pharmacological activity compared to quinidine and its other metabolites. In experimental models examining antiarrhythmic properties, O-Desmethylquinidine demonstrated less potency than quinidine, 3-OH, and 2'-OXO when tested against chloroform- and hypoxia-induced ventricular fibrillation in mice .

Specifically, while quinidine, 3-OH, and 2'-OXO exhibited comparable potency with ED50 values of approximately 0.18, 0.17, and 0.21 mmoles/kg respectively, O-Desmethylquinidine showed markedly reduced activity in the same model systems . This diminished activity suggests that the methoxy group at the 6' position contributes significantly to the antiarrhythmic efficacy of quinidine.

The reduced activity of O-Desmethylquinidine likely results from altered receptor binding properties or modified interactions with ion channels, particularly sodium channels, which are the primary targets for quinidine's antiarrhythmic effects. The replacement of the methoxy group with a hydroxyl group apparently reduces the compound's ability to effectively block these channels or interact with other molecular targets relevant to cardiac rhythm regulation .

Detection and Analysis

Analytical techniques for detecting and quantifying O-Desmethylquinidine have been developed primarily in the context of quinidine metabolism studies. While the search results don't provide specific analytical methodologies for O-Desmethylquinidine, high-pressure liquid chromatography (HPLC) has been employed successfully for the analysis of quinidine and its metabolites in biological samples, suggesting similar approaches would be effective for O-Desmethylquinidine .

The compound's distinct chemical properties, including its slightly different polarity compared to quinidine due to the hydroxyl group replacement, provide a basis for chromatographic separation and identification. Mass spectrometric techniques would further enhance detection specificity, allowing for definitive identification based on the compound's molecular weight of 310.39 g/mol .

For research purposes, standards of O-Desmethylquinidine are commercially available from various chemical suppliers, facilitating accurate calibration and quantification in analytical procedures .

Applications and Research

Current research involving O-Desmethylquinidine appears primarily focused on understanding quinidine metabolism rather than developing specific applications for the metabolite itself. As a metabolite with reduced activity, O-Desmethylquinidine serves as an important marker in pharmacokinetic studies of quinidine, potentially helping to explain variability in patient responses to quinidine therapy .

The compound's detection in urine samples from patients receiving quinidine indicates its potential utility as a biomarker for quinidine metabolism, possibly reflecting individual variations in metabolic pathways that could influence therapeutic outcomes .

Additionally, the structure-activity relationship insights gained from comparing quinidine with O-Desmethylquinidine provide valuable information for medicinal chemistry efforts aimed at developing improved antiarrhythmic agents. The significant reduction in activity resulting from demethylation highlights the importance of the methoxy group for optimal pharmacological effect, guiding future structural modifications in drug design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume